

Structural characteristics of BIO-11006 acetate peptide

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Compound of Interest

Compound Name: *BIO-11006 acetate*

Cat. No.: *B1574868*

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In-Depth Technical Guide to BIO-11006 Acetate Peptide

For Researchers, Scientists, and Drug Development Professionals

Core Structural Characteristics and Physicochemical Properties

BIO-11006 is a synthetic decapeptide, meaning it is composed of ten amino acids. It is an analog of the N-terminal sequence of the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein. The N-terminus of the peptide is acetylated, a modification that enhances its stability.^[1]

Property	Value	Source
Amino Acid Sequence	Ac-Gly-Ala-Gln-Phe-Ser-Lys-Thr-Ala-Ala-Lys-OH	[2]
Molecular Formula (Peptide)	C46H75N13O15	[2]
Molecular Weight (Peptide)	1050.2 g/mol	[2]
Molecular Formula (Acetate Salt)	C48H79N13O17	[1]
Molecular Weight (Acetate Salt)	1110.22 g/mol	[1]

Mechanism of Action: Inhibition of the MARCKS Protein

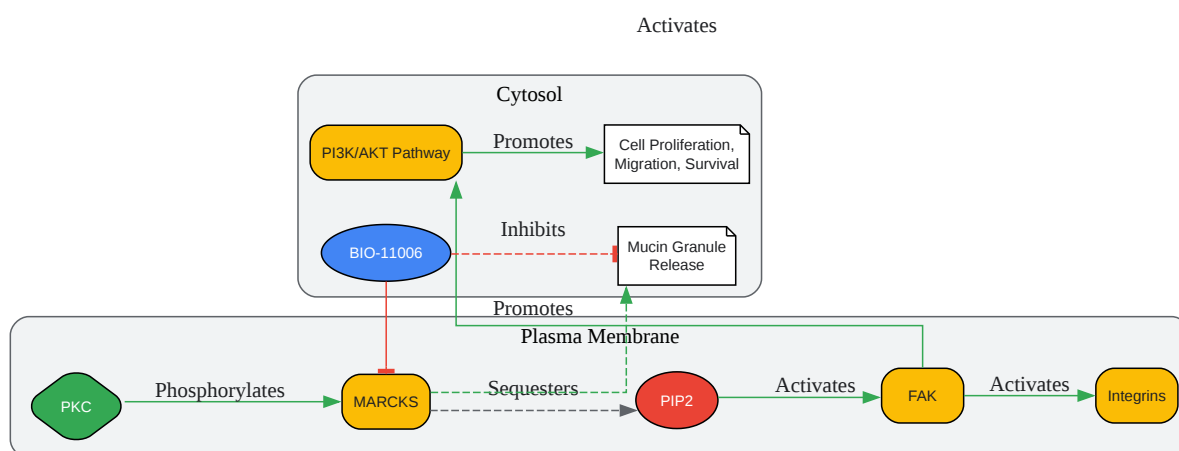
BIO-11006 functions as an inhibitor of the MARCKS protein.[3] The MARCKS protein is a key substrate of Protein Kinase C (PKC) and plays a crucial role in regulating the actin cytoskeleton, cell motility, and the sequestration of phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane.[3][4]

The mechanism of action of BIO-11006 involves the following key steps:

- **Binding to MARCKS:** BIO-11006 targets the N-terminal region of the MARCKS protein.
- **Inhibition of Phosphorylation:** By binding to MARCKS, BIO-11006 prevents its phosphorylation by PKC.[5]
- **Downstream Signaling Cascade:** The inhibition of MARCKS phosphorylation leads to a cascade of downstream effects, primarily through the regulation of PIP2 availability.[5] This, in turn, modulates the activity of several signaling pathways, including:
 - **FAK/PI3K/AKT Pathway:** Inhibition of MARCKS prevents the PIP2-mediated activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K/AKT pathway, which is critical for cell proliferation, survival, and migration.[5]

- Integrin Signaling: The pathway also affects the activation of integrins and associated proteins like talin, vinculin, and paxillin, which are essential for cell adhesion and migration.[5]

Signaling Pathway Diagram



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Caption: BIO-11006 Signaling Pathway.

Quantitative Data

Currently, specific quantitative data for the binding affinity (Kd) of BIO-11006 to MARCKS protein and the IC50 for the inhibition of MARCKS phosphorylation are not readily available in the public domain. However, a study in a mouse model of mucus hypersecretion provides some pharmacokinetic insights.[6][7]

Parameter	Value	Conditions	Source
Half-life of effect on airway obstruction	~4 hours	Single aerosol treatment in ovalbumin-sensitized and challenged mice.	[6] [7]
Half-life of effect on mucin secretion	~2 hours	Single aerosol treatment in ovalbumin-sensitized and challenged mice.	[6] [7]

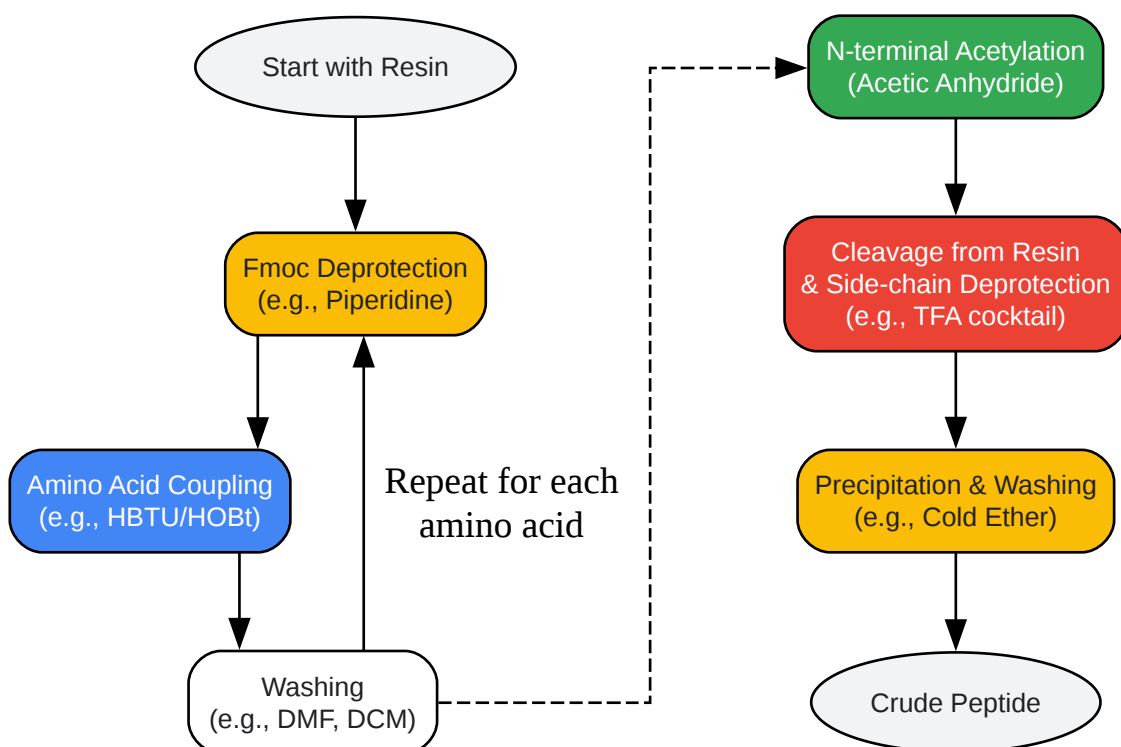
Experimental Protocols

Detailed, step-by-step protocols for the synthesis, purification, and specific activity assays for BIO-11006 are proprietary and not fully disclosed in publicly available literature. However, based on common methodologies for similar peptides, the following outlines the general procedures.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of BIO-11006, an acetylated decapeptide, is typically achieved through automated solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:



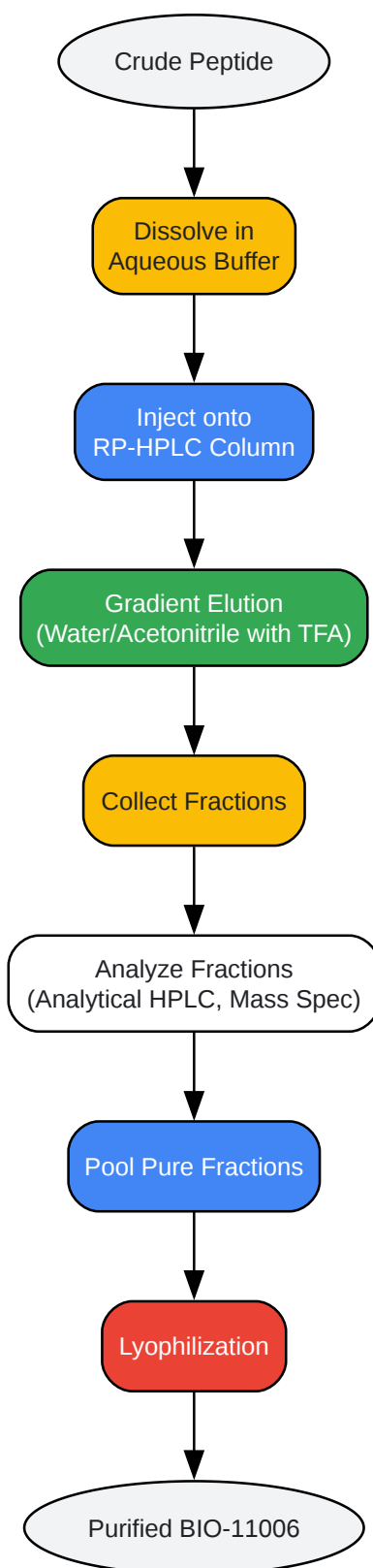
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Caption: General workflow for Solid-Phase Peptide Synthesis.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using preparative RP-HPLC to achieve high purity.

Workflow Diagram:



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Caption: General workflow for RP-HPLC purification.

In Vitro Mucin Secretion Assay

The inhibitory effect of BIO-11006 on mucin secretion can be assessed using cultured airway epithelial cells.

Methodology Outline:

- **Cell Culture:** Culture human bronchial epithelial cells at an air-liquid interface to induce mucin-producing goblet cells.
- **Pre-treatment:** Treat the cells with varying concentrations of BIO-11006 for a defined period.
- **Stimulation:** Induce mucin secretion using a secretagogue (e.g., ATP, methacholine).[\[6\]](#)[\[7\]](#)
- **Sample Collection:** Collect the apical secretions.
- **Quantification:** Quantify the amount of mucin (e.g., MUC5AC) in the secretions using an enzyme-linked immunosorbent assay (ELISA) or dot blot analysis.[\[8\]](#)

Transwell Cell Migration Assay

The effect of BIO-11006 on cell migration can be evaluated using a transwell (Boyden chamber) assay.[\[9\]](#)[\[10\]](#)

Methodology Outline:

- **Cell Preparation:** Suspend the cells to be tested (e.g., cancer cells, neutrophils) in a serum-free medium.
- **Assay Setup:** Place the cell suspension in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., a growth factor or chemokine).
- **Treatment:** Include different concentrations of BIO-11006 in the upper chamber with the cells.
- **Incubation:** Allow the cells to migrate through the pores for a specific duration.

- Quantification: Fix, stain, and count the cells that have migrated to the lower surface of the membrane.

Conclusion

BIO-11006 acetate is a promising therapeutic peptide that targets the MARCKS protein, a key regulator of cellular processes involved in inflammation and cancer metastasis. Its well-defined structure and mechanism of action make it a subject of ongoing research and clinical investigation. This guide provides a comprehensive overview of its core structural characteristics, mechanism of action, and the experimental methodologies used to evaluate its function. Further research is warranted to fully elucidate its quantitative pharmacological parameters and to establish detailed, standardized protocols for its study.

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